
Sitafloxacin
概要
説明
Sitafloxacin is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. This compound is marketed under the trade name Gracevit in Japan and has shown promise in treating conditions such as Buruli ulcer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin involves multiple steps, starting with the preparation of key intermediates. One method involves the reaction of 4-ethyl bromoacetoacetate with 1,2-dibromoethane to form an intermediate, which undergoes further reactions to yield this compound. The process includes cyclization, reduction, and deprotection steps, often using reagents like cesium carbonate and palladium on carbon (Pd/C) .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process typically involves the use of high-efficiency synthesis methods to produce intermediates with high enantiomeric excess (ee) values. The final product is obtained through a series of reactions, including cyclization and deprotection, followed by purification steps to ensure the desired quality .
化学反応の分析
Types of Reactions: Sitafloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert intermediates to the desired product.
Substitution: Substitution reactions are common in the modification of this compound to enhance its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like cesium carbonate and solvents like dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .
科学的研究の応用
Treatment of Respiratory Tract Infections
Sitafloxacin has demonstrated significant efficacy in treating respiratory tract infections, including community-acquired pneumonia and acute exacerbation of chronic bronchitis. A population pharmacokinetics and pharmacodynamics study indicated that achieving specific pharmacokinetic targets (AUC_0-24h/MIC ≥ 100 or C_max/MIC ≥ 5) resulted in clinical and bacteriological efficacy rates exceeding 90% for respiratory infections .
Clinical Study Data:
- Participants: Patients with mild to moderate respiratory infections.
- Dosage: this compound 50 or 100 mg twice daily for 7 days.
- Efficacy: Over 90% success in treating infections when pharmacokinetic targets were met.
Efficacy Against Mycoplasma genitalium
This compound has been particularly effective against Mycoplasma genitalium, especially in cases resistant to other treatments like moxifloxacin. A study conducted at the Melbourne Sexual Health Centre reported a microbial cure rate of 94.2% for infections not previously treated with moxifloxacin .
Key Findings:
- Study Period: January 2017 - February 2022.
- Cure Rates:
- Overall cure rate: 80.6%.
- Cure rate for previously untreated infections: 94.2%.
- Cure rate for infections that failed moxifloxacin treatment: 69.5%.
Use in Complicated Urinary Tract Infections
This compound has been compared with levofloxacin for treating complicated urinary tract infections (UTIs). The comparative study indicated that this compound was effective against multidrug-resistant isolates, providing an alternative therapeutic option when conventional treatments fail .
Comparative Study Highlights:
- Effectiveness: this compound showed superior activity against resistant strains compared to levofloxacin.
- Clinical Relevance: Offers a viable option for patients with limited treatment choices due to resistance.
Eradication of Helicobacter pylori
Recent studies have explored the use of this compound in eradicating Helicobacter pylori, particularly in patients who have failed first-line treatments. A promising third-line therapy regimen involving this compound has shown effectiveness, although the relationship between gyrA mutation status and treatment efficacy requires further investigation .
Treatment of Osteomyelitis
This compound has also been investigated for its role in treating osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that this compound exhibits potent bactericidal activity against both methicillin-sensitive and resistant strains, making it a strong candidate for treating bone infections .
Research Findings:
- In Vitro and In Vivo Studies: Demonstrated superior efficacy in eradicating biofilm-associated bacteria compared to traditional therapies.
Safety and Tolerability
The safety profile of this compound has been assessed across various studies, indicating that it is generally well-tolerated with minimal serious adverse effects reported during clinical trials .
Adverse Events Summary:
- Common adverse effects include nausea and dizziness.
- Serious adverse events were rare, affirming its safety for use in vulnerable populations.
作用機序
Sitafloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound has shown superior activity against certain resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Escherichia coli . This enhanced activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV more effectively, even in strains with mutations in the quinolone resistance-determining region (QRDR) .
類似化合物との比較
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Nemonoxacin
Sitafloxacin’s unique structural features and potent antibacterial activity make it a valuable addition to the arsenal of fluoroquinolone antibiotics.
生物活性
Sitafloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits a broad spectrum of antibacterial activity against both Gram-negative and Gram-positive bacteria. Its unique mechanism of action, coupled with its efficacy in treating various infections, positions it as a significant therapeutic option in antimicrobial therapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of DNA topology, resulting in double-strand breaks and ultimately bacterial cell death. Notably, this compound demonstrates a balanced inhibition ratio of both enzymes, with an IC50 ratio of 1.4, indicating its dual-targeting capability which is superior to other fluoroquinolones like moxifloxacin and ciprofloxacin .
Comparative Inhibitory Activity
The inhibitory potency of this compound against bacterial type II topoisomerases has been extensively studied. The following table summarizes the IC50 values for this compound compared to other fluoroquinolones:
Compound | IC50 (µg/ml) for DNA Gyrase | IC50 (µg/ml) for Topoisomerase IV |
---|---|---|
This compound | 0.13 | 0.25 |
DU-6856 | 0.18 | 0.50 |
DU-6857 | 0.42 | 0.75 |
DU-6858 | 0.69 | 1.00 |
This compound showed the most potent inhibitory activities against bacterial type II topoisomerases while exhibiting significantly lower activity against human topoisomerase II, which minimizes potential side effects .
Clinical Studies
- Efficacy Against Mycoplasma genitalium : A study conducted at the Melbourne Sexual Health Centre showed that this compound cured 94% of Mycoplasma genitalium infections that had not previously failed moxifloxacin treatment. The overall microbial cure rate was 80.6% among patients treated with this compound regimens .
- Meta-Analysis on Acute Bacterial Infections : A comprehensive meta-analysis assessed this compound's efficacy in treating acute bacterial infections. It revealed comparable clinical response rates between this compound and standard comparators (95.3% vs. 93.8%) indicating its effectiveness in clinical settings .
- Bactericidal Activity Against Mycobacterium tuberculosis : this compound demonstrated robust bactericidal activity against Mycobacterium tuberculosis in pharmacological studies, highlighting its potential for treating resistant strains .
Anti-Biofilm Activity
This compound's ability to combat biofilm-associated infections is particularly noteworthy. Research indicates that it can reduce biofilm survival significantly; for instance, it achieved a four-log reduction in surviving bacteria within Staphylococcus aureus biofilms—100 times more effective than gentamicin—and eliminated Pseudomonas aeruginosa biofilms by seven logs in vitro . This anti-biofilm activity is crucial for managing chronic infections where biofilm formation complicates treatment.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies, with adverse events reported in a minority of cases and generally categorized as mild to moderate . The drug's tolerability makes it a viable option for outpatient treatment scenarios.
特性
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
Record name | Sitafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitafloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAFLOXACIN ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。